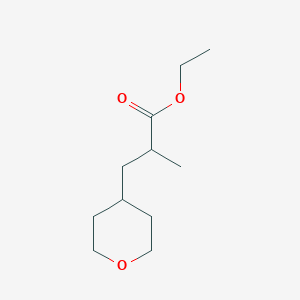

Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-methyl-3-(oxan-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSBWIZPUJXIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-methyl-3-(oxan-4-yl)propanoate CAS number and IUPAC nomenclature

This technical guide details the chemical identity, synthesis, and application of Ethyl 2-methyl-3-(oxan-4-yl)propanoate , a specialized aliphatic building block used in medicinal chemistry for optimizing physicochemical properties of drug candidates.

Chemical Identity & Nomenclature

This compound serves as a critical lipophilic spacer in drug design, often utilized as a bioisostere for cyclohexyl or phenyl groups to improve metabolic stability and aqueous solubility.

| Parameter | Details |

| CAS Number | 1461715-33-2 |

| Preferred IUPAC Name | Ethyl 2-methyl-3-(oxan-4-yl)propanoate |

| Synonyms | Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate; 2-Methyl-3-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| SMILES | CCOC(=O)C(C)CC1CCOCC1 |

| InChIKey | IYUPGEAFNRIVCY-UHFFFAOYSA-N (Analogous structure verification) |

| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic but polar enough for oral bioavailability) |

Synthesis & Manufacturing Protocol

The most robust synthetic route for Ethyl 2-methyl-3-(oxan-4-yl)propanoate utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. This method ensures high regioselectivity and yield compared to direct alkylation strategies.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis via Horner-Wadsworth-Emmons olefination and hydrogenation.

Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

-

Objective: Install the propanoate tail with the alpha-methyl group.

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Triethyl 2-phosphonopropionate (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous THF.

-

Procedure:

-

Suspend NaH in anhydrous THF under nitrogen atmosphere at 0°C.

-

Dropwise add Triethyl 2-phosphonopropionate. Stir for 30 min to generate the phosphonate carbanion (solution turns clear/yellow).

-

Add Tetrahydro-4H-pyran-4-one dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the unsaturated ester intermediate.

-

Step 2: Catalytic Hydrogenation

-

Objective: Reduce the alkene to the saturated alkane.

-

Reagents: Alkene intermediate, 10% Palladium on Carbon (Pd/C) (10 wt%), Methanol (MeOH), Hydrogen gas (balloon).

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add Pd/C catalyst carefully (under nitrogen flow to prevent ignition).

-

Purge the flask with H₂ gas (balloon pressure, ~1 atm).

-

Stir vigorously at RT for 4–6 hours. Monitor by TLC (disappearance of UV-active alkene spot).

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Isolation: Concentrate the filtrate to yield Ethyl 2-methyl-3-(oxan-4-yl)propanoate as a clear oil.

-

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

| Technique | Expected Signature | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.12 (q, 2H) | -O-CH₂-CH₃ (Ester methylene) |

| δ 3.92 (dd, 2H), 3.35 (td, 2H) | Tetrahydropyran C2/C6 protons (Ether adjacent) | |

| δ 2.55 (m, 1H) | Alpha-CH (Chiral center) | |

| δ 1.25 (t, 3H) | -OCH₂-CH₃ (Ester methyl) | |

| δ 1.15 (d, 3H) | Alpha-CH₃ (Methyl substituent) | |

| δ 1.60-1.30 (m, 7H) | Ring C3/C5 + Linker CH₂ + Ring CH | |

| LC-MS | [M+H]⁺ = 201.3 | Protonated molecular ion |

Applications in Drug Discovery

This molecule is a "privileged structure" intermediate. Its primary utility lies in Fragment-Based Drug Design (FBDD) and Lead Optimization .

Mechanistic Utility

-

Bioisosterism: The tetrahydropyran ring acts as a polar bioisostere for cyclohexyl or phenyl rings. The ether oxygen lowers LogP (lipophilicity) by ~1.0 unit compared to cyclohexyl, improving solubility without sacrificing metabolic stability.

-

Alpha-Methylation: The methyl group at the alpha-position introduces conformational constraint, often locking the bioactive conformation and preventing metabolic hydrolysis of the ester (or subsequent amide) by steric hindrance.

-

Scaffold for GPCRs: This motif is frequently observed in antagonists for GPR119 (metabolic disorders) and Chemokine Receptor (CCR) modulators.

Workflow Integration

-

Hydrolysis: The ethyl ester is readily hydrolyzed (LiOH/THF/H₂O) to the corresponding acid (CAS 861444-92-0 analog), which is then coupled to amines to form amide-based drugs.

-

Reduction: Can be reduced (LiAlH₄) to the alcohol for ether synthesis.

References

-

CymitQuimica. Ethyl 2-methyl-3-(oxan-4-yl)propanoate Product Sheet. Retrieved from

-

PubChem. Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate (Analogous Methyl Ester Data). CID 67765970.[2] Retrieved from

-

BLD Pharm. 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid (Acid Precursor Data). Retrieved from

- Barreiro, E. J., et al.The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 2011. (Contextual grounding for alpha-methyl design).

Sources

An In-depth Technical Guide on the Safety and Toxicity Profile of Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Executive Summary

This technical guide provides a comprehensive analysis of the safety and toxicity profile of Ethyl 2-methyl-3-(oxan-4-yl)propanoate. Due to the absence of publicly available experimental toxicology data for this specific molecule, this document pioneers a robust, science-led approach leveraging in silico (computational) toxicology predictions and read-across analysis from structurally similar esters. This guide is structured to not only present the predicted safety profile but also to provide the strategic rationale and detailed protocols for a tiered experimental testing program. This approach ensures a thorough and scientifically rigorous safety assessment for researchers and drug development professionals working with this novel chemical entity.

Introduction and Physicochemical Properties

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a carboxylic acid ester.[1] Its molecular structure, characterized by an ethyl ester group and an oxane (tetrahydropyran) ring, dictates its physicochemical properties, which in turn influence its toxicological behavior. Understanding these properties is the first step in a modern safety assessment.

Table 1: Physicochemical Properties of Ethyl 2-methyl-3-(oxan-4-yl)propanoate (Predicted)

| Property | Predicted Value | Source | Implication for Toxicity |

|---|---|---|---|

| Molecular Formula | C10H18O3 | - | Foundational for all calculations. |

| Molecular Weight | 186.25 g/mol | - | Influences absorption and distribution. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | ALOGPS | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Water Solubility | Moderately Soluble | ALOGPS | Affects absorption and distribution in biological systems. |

| Polar Surface Area | 35.5 Ų | ChemAxon | Influences membrane transport and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | ChemAxon | Can participate in interactions with biological macromolecules. |

| Hydrogen Bond Donors | 0 | ChemAxon | Limits certain types of biological interactions. |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

The structure suggests that the primary metabolic pathway would likely involve hydrolysis of the ethyl ester by carboxylesterases, a common metabolic route for many esters, yielding ethanol and the corresponding carboxylic acid.[2]

Tier 1: In Silico Toxicology Assessment

In the absence of experimental data, a computational toxicology assessment is a critical first step.[3][4] This approach uses the chemical's structure to predict its potential for various types of toxicity, guiding further experimental work.[5]

A key concern for any new chemical entity is its potential to cause genetic mutations, which can be linked to carcinogenicity.[6][7] The Ames test, a bacterial reverse mutation assay, is the standard initial screen for mutagenic potential.[8]

-

Structural Alert Analysis: The structure of Ethyl 2-methyl-3-(oxan-4-yl)propanoate does not contain obvious structural alerts (e.g., aromatic nitro groups, N-nitroso compounds, or alkylating agents) that are commonly associated with mutagenicity.

-

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models for mutagenicity are used to compare the molecule to databases of known mutagens and non-mutagens. Based on its aliphatic ester structure, it is predicted to be non-mutagenic in a standard Ames assay.

-

Acute Toxicity: Esters of this type generally exhibit low acute toxicity. For a structurally related compound, ethyl propionate, the oral LD50 in rats is reported as 8732 mg/kg, indicating low acute toxicity.[9] It is anticipated that Ethyl 2-methyl-3-(oxan-4-yl)propanoate would have a similarly low acute toxicity profile.

-

Skin and Eye Irritation: Similar aliphatic esters can cause mild to moderate skin and eye irritation upon direct contact.[9][10]

-

Skin Sensitization: The potential to cause an allergic skin reaction is a critical endpoint. The structure lacks the features typically associated with skin sensitization (e.g., the ability to act as a Michael acceptor). Therefore, the risk is predicted to be low.

Tier 2: Recommended Experimental Safety Testing Strategy

The in silico assessment provides a strong rationale for a targeted, tiered approach to experimental testing. The following workflow is designed to efficiently and ethically gather the necessary data to confirm the predicted safety profile.

Caption: A tiered approach to toxicity testing for novel chemical entities.

The Ames test is a cornerstone of genotoxicity testing, used to detect a chemical's potential to induce mutations.[6]

Objective: To evaluate the mutagenic potential of Ethyl 2-methyl-3-(oxan-4-yl)propanoate by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.[7]

Methodology:

-

Strain Selection: A minimum of five strains of bacteria are typically used, including Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).[8] This combination detects various types of mutations, such as frameshift and base-pair substitutions.

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[6][8] This is crucial as some chemicals only become mutagenic after being metabolized.[6]

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment should use at least five different concentrations of the test article.

-

Exposure: The test article, bacterial culture, and S9 mix (if applicable) are combined. This can be done using the plate incorporation method or the pre-incubation method.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring and Interpretation: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the selective medium) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

This method is used to estimate the acute oral toxicity of a substance and allows for classification and labeling.[11][12][13] It uses a stepwise procedure with a small number of animals.

Objective: To determine the potential for Ethyl 2-methyl-3-(oxan-4-yl)propanoate to cause adverse effects following a single oral dose.

Methodology:

-

Animal Model: Typically, a single sex (usually females) of a rodent species (e.g., Wistar rats) is used.

-

Dosing Procedure: The test is a stepwise procedure using fixed doses. The starting dose is selected from one of four levels: 5, 50, 300, and 2000 mg/kg body weight.[14]

-

Step 1: A group of 3 animals is dosed at the selected starting dose.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Subsequent Steps: The outcome of the first step determines the next step:

-

If mortality is observed, the next step involves dosing a new group of 3 animals at a lower dose level.

-

If no mortality is observed, the next step involves dosing a new group of 3 animals at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed outcomes at different dose levels. A limit test can be performed at 2000 mg/kg or 5000 mg/kg to demonstrate low toxicity.[12]

Data Gaps and Future Directions

While the in silico and initial in vitro and in vivo tests provide a strong foundational safety profile, a complete assessment for regulatory submission or extensive human exposure would require further studies. These could include:

-

Repeated-Dose Toxicity Studies: To evaluate the effects of long-term, lower-level exposure.

-

Reproductive and Developmental Toxicity Studies: To assess any potential effects on fertility and fetal development.

-

Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a mammalian system.[2]

Conclusion

Based on a comprehensive in silico analysis and read-across to structurally similar compounds, Ethyl 2-methyl-3-(oxan-4-yl)propanoate is predicted to have a low toxicity profile. It is not expected to be genotoxic and is likely to exhibit low acute oral toxicity. Mild skin and eye irritation may be possible upon direct contact. This guide provides a clear, scientifically-grounded roadmap for the necessary experimental verification of this predicted profile, beginning with foundational in vitro genotoxicity assays and an acute oral toxicity study. Adherence to this tiered testing strategy will ensure a thorough and efficient safety assessment suitable for research and early-stage drug development.

References

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).

- OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.).

- OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).

- AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.).

- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. (n.d.).

- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8).

- Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.).

- GLP OECD 471 Ames Test - Scantox. (n.d.).

- Ames test - Wikipedia. (n.d.).

- Zhu, Q., Liu, L., Zhou, X., & Ma, M. (2019). In silico study of molecular mechanisms of action: Estrogenic disruptors among phthalate esters. Environmental Pollution, 255(Pt 1), 113193.

- Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. (2025, July 22).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Prediction of Acute Toxicity of Different Phthalate as Plasticizer on Daphnia magna as per Simulated Molecular Descriptors: An in Silico Approach - ResearchGate. (2025, August 8).

- Chapter 2: In Silico Tools to Assess Chemical Hazard - Books - The Royal Society of Chemistry. (2022, February 16).

- Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. (2024, December 12).

- Sigma-Aldrich - Safety Data Sheet. (n.d.).

- MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).

- Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB. (2010, April 8).

Sources

- 1. Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB [foodb.ca]

- 2. Toxicity Profiles of Ethyl Propanoate in Mammalian Systems [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. instem.com [instem.com]

- 6. ttslaboratuvar.com [ttslaboratuvar.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. scantox.com [scantox.com]

- 9. mu-intel.com [mu-intel.com]

- 10. opcw.org [opcw.org]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

Methodological & Application

Catalytic hydrogenation methods for Ethyl 2-methyl-3-(oxan-4-yl)propanoate precursors

An in-depth guide to the catalytic hydrogenation of Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate, a key precursor in pharmaceutical and fine chemical synthesis. This document provides detailed protocols, mechanistic insights, and optimization strategies for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a valuable saturated ester featuring a tetrahydropyran (oxane) moiety. Its synthesis is a critical step in the development of various complex molecules. The most direct and atom-economical route to this compound is through the catalytic hydrogenation of its α,β-unsaturated precursor, Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate. This process involves the selective reduction of a carbon-carbon double bond in the presence of other functional groups, namely the ester.

The choice of catalyst and reaction conditions is paramount to achieving high yield, purity, and, where applicable, stereoselectivity. This application note details several field-proven methods for this transformation, ranging from robust heterogeneous catalysis for general applications to sophisticated homogeneous systems for asymmetric synthesis.

Guiding Principles of Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of organic synthesis, offering a clean and efficient method for reduction.[1] The reaction involves the addition of molecular hydrogen (H₂) across an unsaturated bond, mediated by a metal catalyst. The precursor, an α,β-unsaturated ester, is an ideal substrate for this transformation.

-

Heterogeneous Catalysis : Involves a solid-phase catalyst (e.g., metal on a carbon support) in a liquid or gas-phase reaction mixture. These catalysts are prized for their ease of separation (simple filtration), reusability, and broad applicability.[2][3] Palladium on carbon (Pd/C) and Raney® Nickel are workhorses in this category.[4][5]

-

Homogeneous Catalysis : Involves a catalyst that is soluble in the reaction medium, typically a transition metal complex with organic ligands.[6][7] These systems offer exceptional selectivity and activity under mild conditions.[8] For substrates like the target precursor, they open the door to asymmetric hydrogenation, enabling the synthesis of specific stereoisomers, which is often critical in drug development.[9]

The general workflow for this synthetic step is outlined below.

Caption: General Experimental Workflow.

Protocol 1: Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes a standard, reliable method for the complete saturation of the precursor's double bond using the most common heterogeneous hydrogenation catalyst, Pd/C.

Rationale: Palladium on carbon is highly effective for the hydrogenation of alkenes and is generally chemoselective, leaving the ester group untouched under mild to moderate conditions.[2][3][10] It is relatively low-cost, robust, and the workup procedure is straightforward.

Materials:

-

Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd)

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), sufficient to make a 0.1-0.5 M solution

-

Hydrogen (H₂) gas source

-

Parr shaker or similar hydrogenation apparatus

-

Celite® or another filter aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure.

-

Charging the Reactor: To the vessel, add a solution of Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate in the chosen solvent (e.g., 10.0 g in 100 mL of Ethanol).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C can be pyrophoric. Handling the 50% wet catalyst is safer, but appropriate care should still be taken.

-

Sealing and Purging: Securely seal the reactor. Purge the vessel by pressurizing with nitrogen (to ~20 psi) and venting three times to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas (to ~20 psi) and vent three times. Finally, pressurize the reactor to the desired pressure (typically 45-60 psi / 3-4 bar).

-

Reaction: Begin vigorous stirring or shaking and heat to the desired temperature (room temperature to 50 °C) if necessary. The reaction is often exothermic.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. For confirmation, a sample can be carefully depressurized, withdrawn, filtered, and analyzed by TLC or GC-MS.[11][12]

-

Workup: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst remains active and can ignite upon contact with air when dry. Quench the filter cake with water immediately after use.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-methyl-3-(oxan-4-yl)propanoate.

-

Purification: If necessary, purify the product by vacuum distillation or silica gel chromatography.

Protocol 2: Heterogeneous Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective and highly active alternative, particularly for large-scale industrial processes.

Rationale: Raney® Ni is a sponge-like nickel catalyst with a very high surface area, making it extremely active.[4] While it can reduce esters to alcohols at high temperatures and pressures, it is effective for alkene hydrogenation under milder conditions.[13] Its primary drawback is its pyrophoric nature, requiring careful handling.[14]

Materials:

-

Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate (1.0 eq)

-

Raney® Nickel (approx. 5-10% by weight of substrate), aqueous slurry

-

Solvent: Ethanol (EtOH)

-

Hydrogen (H₂) gas source

-

Hydrogenation apparatus

Procedure:

-

Vessel Preparation: As in Protocol 1.

-

Catalyst Preparation: Decant the storage water from the Raney® Ni slurry. Wash the catalyst with the reaction solvent (Ethanol) three times to remove residual water. Safety Note: Never allow Raney® Nickel to become dry in the presence of air as it will ignite spontaneously.

-

Charging the Reactor: Add the substrate solution in Ethanol to the reactor. Under an inert atmosphere, transfer the washed Raney® Ni slurry into the reactor.

-

Hydrogenation: Seal, purge, and pressurize the reactor with hydrogen as described in Protocol 1 (Steps 4-6). Typical conditions are 50-100 psi H₂ and 25-60 °C.

-

Monitoring & Workup: Follow the monitoring and workup procedures as described in Protocol 1 (Steps 7-11). The magnetic properties of Raney® Ni can sometimes be used to aid in its separation by holding it with a strong magnet during decantation before a final filtration.

Comparative Analysis of Heterogeneous Methods

| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel |

| Activity | High | Very High |

| Selectivity | Excellent for C=C over C=O | Good, but can reduce esters at higher T/P.[13] |

| Cost | Higher (precious metal) | Lower (base metal) |

| Safety | Dry catalyst is pyrophoric; wet is safer. | Highly pyrophoric; must be handled as a slurry.[4][14] |

| Workup | Simple filtration. | Filtration; magnetic decantation possible. |

| Typical Conditions | 1-5 mol% Pd, 3-4 bar H₂, RT-50°C | 5-10 wt%, 4-7 bar H₂, 25-60°C |

Protocol 3: Asymmetric Hydrogenation with a Homogeneous Rhodium Catalyst

The target molecule possesses a chiral center at the C-2 position. For applications requiring a single enantiomer, asymmetric catalytic hydrogenation is the method of choice. This protocol provides a representative example using a Rhodium-based catalyst.

Caption: Enantioselective reduction scheme.

Rationale: Chiral rhodium-phosphine complexes are highly effective for the asymmetric hydrogenation of substituted acrylates.[9][15][16][17][18] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, leading to an excess of one enantiomer.

Materials:

-

Ethyl 2-methyl-3-(oxan-4-ylidene)propanoate (1.0 eq)

-

Rhodium pre-catalyst: [Rh(COD)₂]BF₄ (0.1-1.0 mol%)

-

Chiral Ligand: e.g., (R)-BINAP or a similar chiral bisphosphine ligand (slightly >1 eq relative to Rh)

-

Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrogen (H₂) gas source

-

Schlenk line and appropriate glassware

Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere): In a Schlenk flask, dissolve the rhodium pre-catalyst and the chiral ligand in a small amount of degassed solvent. Stir for 15-30 minutes to allow for complex formation.

-

Charging the Reactor: In a separate hydrogenation vessel, add the substrate dissolved in the bulk of the degassed solvent.

-

Catalyst Transfer: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula under a positive pressure of inert gas.

-

Hydrogenation: Following the purging procedure in Protocol 1, pressurize the reactor with hydrogen (pressures can often be lower, e.g., 1-10 bar). Stir the reaction at a constant temperature (e.g., 25 °C).

-

Monitoring: Monitor the reaction by withdrawing aliquots for HPLC or GC analysis on a chiral column to determine both conversion and enantiomeric excess (ee).

-

Workup: Once the reaction is complete, vent the hydrogen and purge with an inert gas.

-

Isolation: Remove the solvent under reduced pressure. The residue contains the product and the catalyst.

-

Purification: Purify the product by passing the crude material through a short plug of silica gel to remove the metal catalyst, followed by vacuum distillation or full column chromatography if needed.

Reaction Monitoring and Analysis

Effective and timely monitoring is crucial to prevent over-reduction or incomplete reactions. Several techniques are available:

-

Real-Time Monitoring: Techniques like on-line mid-IR spectroscopy can track the disappearance of the C=C bond absorption in real-time without sampling, providing immediate data on reaction kinetics and endpoint.[11][12] In-line flow NMR can also be used for quantitative monitoring at elevated pressures.[19]

-

Offline Monitoring:

-

TLC: A quick qualitative check. A non-polar eluent system will show the less polar product with a higher Rf than the starting material.

-

GC/HPLC: The preferred methods for quantitative analysis of conversion. Using a chiral column allows for the simultaneous determination of enantiomeric excess in asymmetric reactions.[20][21]

-

NMR Spectroscopy: ¹H NMR of a crude sample will clearly show the disappearance of the vinylic proton signal of the starting material and the appearance of new aliphatic proton signals in the product.

-

References

-

Lazreg, F., et al. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing. Available at: [Link]

-

Cagnetta, J., et al. (n.d.). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development. Available at: [Link]

-

Li, Y., et al. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Angewandte Chemie International Edition. Available at: [Link]

-

van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Available at: [Link]

-

Li, Y., et al. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. Angewandte Chemie International Edition. Available at: [Link]

-

Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

-

Skilton, R. A., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. Available at: [Link]

-

Di-Credico, D., et al. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

-

Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI. Available at: [Link]

-

LibreTexts. (2022). Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Iglesias, M., et al. (2011). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports. MDPI. Available at: [Link]

-

Hayashi, T., et al. (1998). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones. Google Patents.

-

Reetz, M. T., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. PubMed. Available at: [Link]

-

Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. Available at: [Link]

-

Wisniewski, S. R., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters. Journal of the American Chemical Society. Available at: [Link]

-

Le Notre, J., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. MDPI. Available at: [Link]

-

Kim, I. S., & Krische, M. J. (2015). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation. Accounts of Chemical Research. Available at: [Link]

-

Adkins, H., & Pavlic, A. A. (1947). Hydrogenation of Esters to Alcohols over Raney Nickel. I. Journal of the American Chemical Society. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Wu, B., et al. (2009). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry. Available at: [Link]

-

Wisniewski, S. R., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. Journal of the American Chemical Society. Available at: [Link]

-

Rit, R. K., & Sola, J. (2020). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Catalysts. Available at: [Link]

-

Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Steward, K. M., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. ACS Catalysis. Available at: [Link]

-

Krische, M. J. (2008). Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. Pure and Applied Chemistry. Available at: [Link]

-

Kumar, D., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

-

Khan, M. S. Y., & Ahsan, M. J. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

-

Fürstner, A. (2010). C–H Insertion via Ruthenium Catalyzed gem-Hydrogenation of 1,3-Enynes. Journal of the American Chemical Society. Available at: [Link]

-

Bond with RK. (2020). Homogeneous Catalytic Hydrogenation || Wilkinson's Catalyst. YouTube. Available at: [Link]

-

Mori, M., et al. (2004). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. PubMed. Available at: [Link]

-

Johnson, J. B., & Casey, C. P. (2007). Homogeneous Catalytic Reduction of Dioxygen Using Transfer Hydrogenation Catalysts. Journal of the American Chemical Society. Available at: [Link]

-

LibreTexts. (2021). Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]

-

OChem. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]

-

Bukhtiyarova, M. V., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. Available at: [Link]

Sources

- 1. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Navigating the Esterification of 2-Methyl-3-(oxan-4-yl)propanoic Acid: A Guide to Reagent Selection and Protocol Optimization

For Researchers, Scientists, and Drug Development Professionals

The introduction of ester moieties is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The esterification of 2-methyl-3-(oxan-4-yl)propanoic acid, a scaffold of interest in contemporary drug discovery, presents a unique set of challenges primarily due to steric hindrance around the carboxylic acid functionality. The presence of a methyl group at the α-position and a bulky oxane (tetrahydropyran) ring in close proximity necessitates a departure from classical esterification methodologies towards more sophisticated and milder coupling strategies.

This comprehensive guide provides an in-depth analysis of suitable reagents and detailed protocols for the successful esterification of this sterically encumbered carboxylic acid. We will delve into the mechanistic underpinnings of each recommended method, offering a rationale for their application and providing the necessary experimental details to ensure reproducible and high-yielding transformations.

The Challenge: Steric Hindrance in 2-Methyl-3-(oxan-4-yl)propanoic Acid

The structure of 2-methyl-3-(oxan-4-yl)propanoic acid inherently limits the accessibility of the carboxylic acid group. The α-methyl group and the conformational flexibility of the oxane ring create a crowded environment, impeding the approach of all but the smallest of alcohols. Consequently, traditional methods like the Fischer-Speier esterification, which rely on direct acid-catalyzed nucleophilic attack by an alcohol, are often sluggish and require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2] Such forcing conditions can lead to low yields and the formation of unwanted byproducts.[2]

To overcome these steric barriers, it is imperative to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the alcohol under milder conditions. The following sections will explore several powerful coupling methods that achieve this activation.

Recommended Esterification Strategies

Several modern esterification techniques are well-suited for sterically hindered substrates. We will focus on three primary methods: the Steglich esterification, the Yamaguchi esterification, and the Mitsunobu reaction. Each offers distinct advantages and operates under mild conditions, making them ideal for complex molecule synthesis.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is a versatile and widely used method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[3] It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][5]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[4] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP plays a crucial role as an acyl-transfer catalyst; it reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to furnish the desired ester.[6][7] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, a common issue in carbodiimide-mediated couplings without DMAP.[6]

Caption: Workflow for the Steglich Esterification.

Protocol for Steglich Esterification:

-

Preparation: To a solution of 2-methyl-3-(oxan-4-yl)propanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.0-1.5 eq.) and DMAP (0.1-0.2 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.[8]

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the pure ester. If EDC is used, a simple aqueous work-up can be employed to remove the urea byproduct.

Yamaguchi Esterification: Macrolactonization and Hindered Ester Synthesis

The Yamaguchi esterification is an exceptionally mild and efficient method for the synthesis of esters, particularly for sterically demanding substrates and the formation of macrolactones.[9][10] The key reagent is 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which forms a mixed anhydride with the carboxylic acid.[11]

Mechanism of Action: The reaction is typically a two-step, one-pot procedure. First, the carboxylic acid is treated with the Yamaguchi reagent in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride.[10] In the second step, the alcohol and a stoichiometric amount of DMAP are added. DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming the highly reactive N-acylpyridinium intermediate, which is then rapidly intercepted by the alcohol to yield the ester.[9][10]

Caption: Workflow for the Yamaguchi Esterification.

Protocol for Yamaguchi Esterification:

-

Anhydride Formation: To a solution of 2-methyl-3-(oxan-4-yl)propanoic acid (1.0 eq.) in anhydrous toluene or THF (0.1-0.5 M) under an inert atmosphere, add triethylamine (1.1 eq.). Stir the mixture for 10-15 minutes at room temperature.

-

Yamaguchi Reagent Addition: Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir the reaction mixture at room temperature for 1-2 hours.

-

Esterification: In a separate flask, prepare a solution of the desired alcohol (1.5-2.0 eq.) and DMAP (3.0 eq.) in the same anhydrous solvent. Add this solution to the mixed anhydride mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Esterification

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[12][13] The reaction is renowned for its mild conditions and broad substrate scope.[12] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Mechanism of Action: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[15] This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol then attacks the phosphonium center, leading to the formation of an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[15]

Caption: Workflow for the Mitsunobu Reaction.

Protocol for Mitsunobu Reaction:

-

Preparation: To a solution of 2-methyl-3-(oxan-4-yl)propanoic acid (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF or DCM (0.1-0.5 M) under an inert atmosphere, cool the mixture to 0 °C.

-

DEAD/DIAD Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture. The removal of triphenylphosphine oxide and the hydrazide byproduct can be challenging. Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation of the byproducts from a non-polar solvent can simplify purification.

Comparison of Methods

| Method | Activating Agent | Key Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | None | High temperature, often reflux | Inexpensive reagents, simple procedure | Harsh conditions, not suitable for sensitive substrates, equilibrium reaction |

| Steglich Esterification | DCC or EDC | DMAP (catalytic) | Mild, room temperature | Mild conditions, good for sterically hindered substrates[4][6] | DCU byproduct can be difficult to remove, DCC is an allergen[3] |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride | DMAP (stoichiometric) | Mild, room temperature | Excellent for sterically hindered substrates and macrolactonization[10][11] | Requires stoichiometric DMAP, Yamaguchi reagent is moisture sensitive |

| Mitsunobu Reaction | PPh₃ and DEAD/DIAD | None | Mild, 0 °C to room temperature | Very mild conditions, results in inversion of alcohol stereochemistry[12][13] | Byproduct removal can be difficult, requires stoichiometric phosphine and azodicarboxylate |

Conclusion

The esterification of the sterically hindered 2-methyl-3-(oxan-4-yl)propanoic acid requires a departure from classical acid-catalyzed methods. The Steglich and Yamaguchi esterifications, along with the Mitsunobu reaction, offer robust and reliable alternatives that proceed under mild conditions. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, non-chiral alcohols, the Steglich esterification is often a good starting point due to its operational simplicity. For particularly challenging substrates or when stereochemical inversion of a chiral alcohol is desired, the Yamaguchi and Mitsunobu reactions, respectively, provide powerful solutions. Careful consideration of the mechanistic nuances and adherence to the detailed protocols outlined in this guide will enable researchers to successfully synthesize the desired ester derivatives of 2-methyl-3-(oxan-4-yl)propanoic acid for their drug discovery and development endeavors.

References

-

Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved February 14, 2026, from [Link]

-

Steglich esterification. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

Steglich Esterification. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved February 14, 2026, from [Link]

-

-

The Fischer Esterification. (n.d.). Retrieved February 14, 2026, from [Link]

-

-

Kumar, V., Sharma, A., & Sharma, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6355. [Link]

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Mechanism of the Steglich esterification with the GO/RGO. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

-

Smith, C. A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30209-30217. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Retrieved February 14, 2026, from [Link]

-

Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Steglich Esterification / Keck Macrolactonization. (2023, December 23). YouTube. Retrieved February 14, 2026, from [Link]

-

Yadav, P., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

- Method for esterifying hindered carboxylic acids. (n.d.). Google Patents.

-

Yamaguchi esterification. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. athabascau.ca [athabascau.ca]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Yamaguchi Esterification [organic-chemistry.org]

- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitsunobu Reaction [organic-chemistry.org]

Using Ethyl 2-methyl-3-(oxan-4-yl)propanoate as a chiral building block

Application Note: Enantioselective Utilization of Ethyl 2-methyl-3-(oxan-4-yl)propanoate in Drug Discovery

Executive Summary

This guide details the strategic application of Ethyl 2-methyl-3-(oxan-4-yl)propanoate (Structure 1 ) as a chiral building block. In modern medicinal chemistry, the tetrahydropyran (THP, or oxane) ring is a critical bioisostere for cyclohexyl or phenyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability. The

This document provides validated protocols for the enzymatic kinetic resolution of the racemate, asymmetric hydrogenation strategies for scale-up, and downstream derivatization into chiral linkers.

Module 1: Structural Analysis & Pharmacophore Utility

1.1 The "THP Advantage" in Medicinal Chemistry The oxan-4-yl (THP) moiety is increasingly deployed to optimize ADME properties. Unlike the lipophilic cyclohexyl group (cLogP ~2.5), the THP ether oxygen lowers cLogP by approximately 1.0–1.5 units while maintaining similar steric bulk.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: The

-methyl group at position 2 of the propanoate chain sterically hinders esterases and blocks metabolic degradation pathways (e.g.,

1.2 Structural Data

| Property | Value / Description |

| IUPAC Name | Ethyl 2-methyl-3-(oxan-4-yl)propanoate |

| Formula | C |

| MW | 200.28 g/mol |

| Chiral Center | C2 ( |

| Key Functionality | Masked |

Module 2: Enantioselective Access (Protocols)

While asymmetric alkylation (Evans auxiliary) is possible, it is atom-inefficient for scale-up. We recommend Biocatalytic Kinetic Resolution for early-phase discovery (grams) and Asymmetric Hydrogenation for process chemistry (kilograms).

Protocol A: Lipase-Catalyzed Kinetic Resolution (Green Chemistry)

Rationale:Candida antarctica Lipase B (CAL-B) is highly effective for resolving

Materials:

-

Racemic Ethyl 2-methyl-3-(oxan-4-yl)propanoate (10 g, 50 mmol)

-

Immobilized CAL-B (Novozym 435 or equivalent), 1.0 g (10 wt%)

-

Phosphate Buffer (0.1 M, pH 7.2) / Acetone (9:1 v/v)

-

0.5 M NaOH (for pH stat titration)

Step-by-Step Workflow:

-

Emulsification: Suspend the racemic ester (10 g) in 100 mL of buffer/acetone mixture. Vigorous stirring is required to create a stable emulsion.

-

Initiation: Add immobilized CAL-B (1.0 g). Maintain temperature at 30°C.

-

Reaction Monitoring: The hydrolysis releases acid, lowering pH. Use an autotitrator to maintain pH 7.2 by adding 0.5 M NaOH.

-

Endpoint: Stop the reaction when NaOH consumption corresponds to 50% conversion (approx. 50 mL).

-

Workup (Separation):

-

Filter off the enzyme beads.

-

Extract the reaction mixture with Ethyl Acetate (3 x 50 mL) at pH 7. The organic layer contains the enantioenriched (

)-ester . -

Acidify the aqueous layer to pH 2 with 1 M HCl and extract with Ethyl Acetate. This yields the enantioenriched (

)-acid .

-

-

Validation: Analyze ee% via Chiral GC (Cyclodex-B column).

Protocol B: Asymmetric Hydrogenation (Scale-Up)

Rationale: For multi-kilogram synthesis, hydrogenating the unsaturated precursor avoids the 50% yield loss inherent in resolution.

Substrate: Ethyl 2-methyl-3-(oxan-4-yl)acrylate (E/Z mixture).

Catalyst: Rh(COD)

Conditions:

-

Pressure: 5 bar H

. -

Solvent: Degassed MeOH.

-

Turnover Number (TON): >1000.

-

Outcome: >96% ee of the saturated ester.

Module 3: Visualizing the Workflow

The following diagram illustrates the divergent pathways to access both enantiomers and their downstream derivatives.

Caption: Divergent synthesis workflow: Kinetic resolution separates the racemate into the (R)-Ester and (S)-Acid, which are then converted into distinct chiral building blocks.

Module 4: Downstream Derivatization Protocols

Once the chiral ester is isolated, it serves as a versatile linchpin.

Reduction to Chiral Alcohol (Ether Linker Precursor)

The chiral alcohol is a key intermediate for creating ether-linked inhibitors (e.g., for kinase selectivity pockets).

-

Reagent: LiAlH

(1.1 equiv) in THF at 0°C. -

Note: DIBAL-H (2.2 equiv) at -78°C allows isolation of the aldehyde , which is crucial for reductive aminations.

-

Precaution: Ensure the

-methyl center does not epimerize. Avoid strong bases during workup; use Fieser workup or Glauber’s salt.

Hydrolysis to Chiral Acid (Amide Coupling)

-

Challenge: The

-methyl group sterically hinders saponification. Standard LiOH/THF/Water conditions may be too slow or require heat (risk of epimerization). -

Optimized Protocol: Use TMSOK (Potassium trimethylsilanolate) in Et

O or THF at room temperature. This anhydrous nucleophilic hydrolysis cleaves the ethyl ester efficiently without racemizing the

Comparison of Synthetic Routes

| Feature | Route A: Asymmetric Alkylation | Route B: Enzymatic Resolution | Route C: Asymm. Hydrogenation |

| Starting Material | Oxanyl-halide + Propionyl auxiliary | Racemic Ester | |

| Cost | High (Auxiliary) | Low | Medium (Catalyst) |

| Scalability | Low (<100g) | High (kg) | Very High (Ton) |

| Max Theor. Yield | 100% | 50% (per enantiomer) | 100% |

| Green Score | Low | High | High |

References

-

Tetrahydropyrans in Drug Discovery: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Enzym

-Substituted Esters: Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of -

Asymmetric Hydrogenation of Acrylates: Etayo, J., & Vidal-Ferran, A. (2013). Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Preparation of Chiral Drugs. Chemical Reviews, 113(1), 206–315.

-

TMSOK Hydrolysis Protocol: Llagostera, E. D., et al. (2003). Potassium Trimethylsilanolate: A Versatile Reagent for Ester Hydrolysis. Organic Letters, 5(21), 3815–3818.

Sources

Application Notes and Protocols for the Crystallization of Ethyl 2-methyl-3-(oxan-4-yl)propanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in the drug development pipeline. Crystallization is a powerful technique that not only purifies compounds but also allows for the control of critical solid-state properties such as crystal form (polymorphism), particle size, and morphology.[1][2] These properties can significantly impact the bioavailability, stability, and manufacturability of the final drug product.[1] Ethyl 2-methyl-3-(oxan-4-yl)propanoate and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Achieving a crystalline form of these molecules is often essential for ensuring high purity and for enabling further downstream processing.

This guide provides a comprehensive overview of crystallization techniques applicable to Ethyl 2-methyl-3-(oxan-4-yl)propanoate derivatives. It is designed to be a practical resource for scientists at the bench, offering both theoretical understanding and detailed, actionable protocols. The narrative explains the "why" behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes.

Understanding the Molecule: Physicochemical Properties

Before diving into crystallization protocols, it is crucial to understand the physicochemical properties of Ethyl 2-methyl-3-(oxan-4-yl)propanoate and its derivatives. These properties will dictate the most suitable crystallization strategy.

-

Solubility: Propanoate esters, such as ethyl propanoate, generally exhibit good solubility in a range of organic solvents like alcohols, esters, and ketones.[3] Their solubility in water is typically limited.[3][4][5] The presence of the oxane ring introduces some polarity, which may influence solubility in protic solvents. The solubility of these compounds generally increases with temperature.[3]

-

Structure and Polarity: The molecule contains an ester functional group and an ether linkage within the oxane ring. These features allow for potential hydrogen bonding with appropriate solvents. The overall molecule has a moderate polarity.

-

Boiling and Melting Points: For context, the related compound ethyl 2-methylpropanoate has a boiling point of 112-113 °C and a melting point of -88 °C.[4] The larger and more complex structure of Ethyl 2-methyl-3-(oxan-4-yl)propanoate derivatives will likely result in higher melting and boiling points.

A preliminary solubility screen is always the recommended first step to identify suitable solvents for crystallization.

Core Crystallization Principles: The Path to a Well-Ordered Solid

Crystallization is fundamentally a process of transitioning a molecule from a disordered state (in solution, melt, or vapor) to a highly ordered, crystalline solid.[1] This process is driven by achieving a state of supersaturation.

The Solubility-Supersaturation Diagram

A solubility diagram is a valuable tool for understanding and designing a crystallization process. It illustrates the different states of a solute in a solvent at various temperatures and concentrations.[6]

-

Stable (Undersaturated) Zone: The solute is fully dissolved, and no crystallization will occur.

-

Metastable Zone: The solution is supersaturated, but nucleation (the initial formation of crystal nuclei) is slow. Crystal growth can occur if seed crystals are present.

-

Labile (Unstable) Zone: The solution is highly supersaturated, leading to rapid, often uncontrolled, nucleation. This can result in the formation of small, impure crystals or even an amorphous precipitate.[6]

The goal of a successful crystallization is to operate within the metastable zone to promote controlled crystal growth on a limited number of nuclei.

Crystallization Strategy Selection Workflow

The choice of crystallization technique is paramount and depends on the compound's properties and the desired outcome. The following workflow can guide the selection process.

Caption: A workflow diagram for selecting a suitable crystallization technique.

Key Crystallization Techniques and Protocols

Based on the properties of propanoate esters, the following techniques are most likely to be successful.

Cooling Crystallization

Rationale: As the temperature of the solution decreases, the solubility of the compound also decreases, leading to supersaturation and subsequent crystal formation. Slow cooling is crucial to allow for the formation of large, well-ordered crystals.[9][10] Rapid cooling can lead to the formation of many small, impure crystals.[10][11]

Protocol: Cooling Crystallization of an Ethyl 2-methyl-3-(oxan-4-yl)propanoate Derivative

-

Solvent Selection: In a small vial, add approximately 10-20 mg of the crude product. Add a potential solvent (e.g., isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold.[11]

-

Dissolution: Place the crude compound in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of the selected solvent required to dissolve the compound at an elevated temperature (e.g., near the solvent's boiling point). This creates a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step should be done quickly to prevent premature crystallization.

-

Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

-

Further Cooling: Once at room temperature, the flask can be placed in an ice bath or a refrigerator (0-4 °C) to maximize the yield of the crystals.[11]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[11]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent, making cooling crystallization impractical. It involves adding a second solvent (the anti-solvent) in which the compound is poorly soluble to a solution of the compound, thereby inducing precipitation.[1][12]

Rationale: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[12] The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[13]

Protocol: Anti-Solvent Crystallization

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble. Common pairs include methanol/water, acetone/hexane, and ethyl acetate/heptane.

-

Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes slightly turbid (the cloud point), indicating the onset of nucleation.

-

Crystal Growth: If necessary, add a few more drops of the "good" solvent to redissolve the initial precipitate. Then, allow the solution to stand undisturbed. The slow diffusion of the anti-solvent will promote gradual crystallization. Alternatively, continue adding the anti-solvent slowly to drive the crystallization to completion.

-

Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only small amounts of material are available.[14][15] It is a form of anti-solvent crystallization where the anti-solvent is introduced via the vapor phase.[6]

Rationale: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[6][16]

Protocol: Vapor Diffusion Crystallization

-

Solvent Selection: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene, chloroform). Select a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane).

-

Setup: Place the solution of the compound in a small, open vial. Place this vial inside a larger jar or beaker containing a small amount of the anti-solvent.

-

Sealing and Incubation: Seal the larger container and leave it undisturbed at a constant temperature.

-

Crystal Growth: Over time (hours to days), the anti-solvent will vaporize and diffuse into the inner vial, causing the compound to crystallize.

-

Isolation: Carefully remove the crystals from the vial once they have reached a suitable size.

Slow Evaporation

This is the simplest crystallization technique but often provides less control over the process.[14] It is suitable for compounds that are soluble in volatile solvents.[17]

Rationale: As the solvent slowly evaporates from a solution of the compound, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization.[1]

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.

-

Dissolution: Dissolve the compound in the chosen solvent.

-

Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[17]

-

Incubation: Leave the solution in a vibration-free location.

-

Isolation: Once crystals have formed and the solvent has evaporated to a low volume, collect the crystals.

Troubleshooting Common Crystallization Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Oiling Out | The compound's melting point is lower than the crystallization temperature, or the solution is too concentrated. | Use a lower boiling point solvent, dilute the solution, or cool the solution more slowly. |

| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites, add a seed crystal of the pure compound, or evaporate some of the solvent to increase the concentration.[11] |

| Formation of Fine Powder | Nucleation is too rapid due to high supersaturation. | Reduce the cooling rate, add the anti-solvent more slowly, or use a slightly more dilute solution. |

| Low Purity | Impurities are trapped in the crystal lattice or on the surface. | Ensure the crystals are washed with cold solvent after filtration.[11] A second recrystallization step may be necessary to improve purity.[11] |

Data Presentation: Solvent Screening for Crystallization

A systematic solvent screening is the foundation of developing a robust crystallization process. The table below provides a template for recording observations.

| Solvent | Solubility at 25°C | Solubility at 70°C | Observations upon Cooling |

| Isopropanol | Sparingly Soluble | Soluble | Crystalline precipitate |

| Ethyl Acetate | Soluble | Very Soluble | No precipitate |

| Heptane | Insoluble | Insoluble | N/A |

| Toluene | Soluble | Very Soluble | Oiled out |

| Acetonitrile | Sparingly Soluble | Soluble | Fine needles |

| Water | Insoluble | Insoluble | N/A |

Conclusion

The crystallization of Ethyl 2-methyl-3-(oxan-4-yl)propanoate derivatives is a critical step for their purification and isolation. A successful crystallization process relies on a thorough understanding of the compound's physicochemical properties and the principles of solubility and supersaturation. By systematically applying the techniques of cooling crystallization, anti-solvent addition, vapor diffusion, and slow evaporation, researchers can develop robust protocols for obtaining high-purity crystalline material. Careful control over parameters such as cooling rate, solvent choice, and concentration is essential for achieving the desired crystal attributes.[18] This guide provides a foundational framework to empower scientists to approach crystallization with a strategic and informed perspective.

References

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

-

Crystallization of small molecules. Available at: [Link]

-

Pharmaceutical Crystallization in drug development | Syrris. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

-

Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. Available at: [Link]

-

Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. Available at: [Link]

-

Solubility of Ethyl Propanoate in Various Organic Solvents - Patsnap Eureka. Available at: [Link]

-

Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Available at: [Link]

-

ethyl 2-methylpropanoate - ChemBK. Available at: [Link]

-

Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. Available at: [Link]

-

Chemistry Crystallization - SATHEE. Available at: [Link]

-

Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]

-

Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

-

How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]

-

(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. Available at: [Link]

-

Antisolvent Crystallization - RM@Schools. Available at: [Link]

-

Factors which affect the crystallization of a drug substance - ResearchGate. Available at: [Link]

-

Ethyl propanoate | Solubility of Things. Available at: [Link]

-

Synthesis and crystallization purification of phytosterol esters for food industry application. Available at: [Link]

-

Using Crystallization to Purify a Solid | Organic Chemistry lab - YouTube. Available at: [Link]

-

Crystallization Process Development & Optimization Services | Crystal Pharmatech. Available at: [Link]

-

What is Crystallization ? | Factors affecting Crystallization | Importance of Crystallization - YouTube. Available at: [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Solution Cocrystallization: A Scalable Approach for Cocrystal Production | MDPI [mdpi.com]

- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 13. mt.com [mt.com]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. unifr.ch [unifr.ch]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. How To [chem.rochester.edu]

- 18. researchgate.net [researchgate.net]

Validation & Comparative

1H NMR interpretation and peak assignment for Ethyl 2-methyl-3-(oxan-4-yl)propanoate

Executive Summary & Structural Context

Ethyl 2-methyl-3-(oxan-4-yl)propanoate (also known as Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate) is a critical aliphatic building block in medicinal chemistry, often serving as a lipophilic linker in drug candidates.[1]

Validating this structure is deceptively challenging due to the "Aliphatic Overlap Zone" (1.2 – 1.9 ppm), where the ethyl ester triplet, the linker methylene, and the tetrahydropyran (THP) ring protons frequently merge into an uninterpretable multiplet in standard resolution NMR.

This guide compares two analytical workflows ("Products"):

-

Standard Protocol (Method A): 300-400 MHz 1D ¹H NMR in CDCl₃.

-

High-Definition Protocol (Method B): 600 MHz 1D ¹H NMR + 2D COSY in C₆D₆ (Benzene-d₆) or DMSO-d₆.

Key Finding: Method A is sufficient for purity checks (>95%), but Method B is required for absolute structural assignment and stereochemical verification of the oxane ring conformation.

Structural Breakdown & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems that are insulated from each other by quaternary carbons or heteroatoms.

Spin System Visualization (Graphviz)

Figure 1: Connectivity map showing the three isolated spin systems and their scalar couplings (COSY correlations).

Comparative Analysis: Protocol Efficacy

This section compares the "performance" of different NMR strategies for resolving this specific molecule.

Table 1: Solvent & Field Strength Comparison[2]

| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Polarity Shift) | Method C: C₆D₆ (ASIS Effect) |